molecular formula C10H20N3OP B14171102 1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine CAS No. 4238-96-4

1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine

Cat. No.: B14171102
CAS No.: 4238-96-4
M. Wt: 229.26 g/mol
InChI Key: FFYJIUCYVAVIKE-UHFFFAOYSA-N
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Description

1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine is a chemical compound that features a unique structure combining aziridine rings and a pyrrolidine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted aziridines, amines, and phosphine oxides. These products can be further utilized in different applications, including pharmaceuticals and materials science .

Scientific Research Applications

1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a crosslinking agent in biochemical studies.

    Medicine: Explored for its antitumor properties and potential use in cancer therapy.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine involves the interaction of its aziridine rings with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, resulting in the crosslinking of DNA and proteins. The molecular targets and pathways involved include DNA alkylation and inhibition of DNA replication, which can induce cell death in rapidly dividing cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine is unique due to its combination of aziridine rings and a pyrrolidine backbone, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

4238-96-4

Molecular Formula

C10H20N3OP

Molecular Weight

229.26 g/mol

IUPAC Name

1-[bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine

InChI

InChI=1S/C10H20N3OP/c1-9-3-4-10(2)13(9)15(14,11-5-6-11)12-7-8-12/h9-10H,3-8H2,1-2H3

InChI Key

FFYJIUCYVAVIKE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N1P(=O)(N2CC2)N3CC3)C

Origin of Product

United States

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